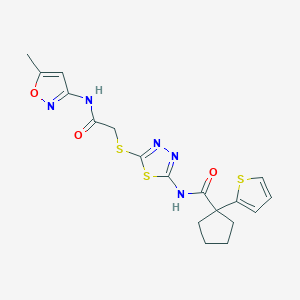N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
CAS No.: 1219842-51-9
Cat. No.: VC4642221
Molecular Formula: C18H19N5O3S3
Molecular Weight: 449.56
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1219842-51-9 |
|---|---|
| Molecular Formula | C18H19N5O3S3 |
| Molecular Weight | 449.56 |
| IUPAC Name | N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
| Standard InChI | InChI=1S/C18H19N5O3S3/c1-11-9-13(23-26-11)19-14(24)10-28-17-22-21-16(29-17)20-15(25)18(6-2-3-7-18)12-5-4-8-27-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,19,23,24)(H,20,21,25) |
| Standard InChI Key | SNLIAPWNDZHBJQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)C3(CCCC3)C4=CC=CS4 |
Introduction
Chemical Identity and Structural Features
Structural Analogues and Comparative Data
Table 1 summarizes key analogues from the literature:
The query compound shares functional motifs with these analogues, particularly the thiadiazole-thioether linkage and isoxazole/amide substituents .
Synthetic Methodology
General Synthesis of 1,3,4-Thiadiazole Derivatives
The synthesis of 1,3,4-thiadiazoles typically begins with 5-amino-1,3,4-thiadiazole-2-thiol as a precursor. In a representative protocol :
-
Amide bond formation: Reacting the thiol group with carboxylic acid derivatives using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile.
-
Thioether linkage: Introducing sulfur-containing side chains via nucleophilic substitution or thiol-ene reactions.
-
Functionalization: Attaching aromatic or heterocyclic groups (e.g., thiophene, isoxazole) through amidation or alkylation.
For the query compound, a plausible route involves:
-
Step 1: Condensation of 5-amino-1,3,4-thiadiazole-2-thiol with 2-((5-methylisoxazol-3-yl)amino)-2-oxoacetic acid using EDC/HOBt .
-
Step 2: Thioether formation with 1-(thiophen-2-yl)cyclopentanecarboxylic acid chloride.
Optimization Challenges
-
Solvent selection: Acetonitrile is preferred for its ability to dissolve polar intermediates .
-
Purification: Column chromatography or recrystallization is often required due to the compound’s low solubility in aqueous media .
Physicochemical Properties
Predicted Properties
While experimental data for the query compound is unavailable, properties can be extrapolated from analogues:
-
Solubility: Low aqueous solubility due to hydrophobic thiophene and cyclopentane groups .
-
Melting point: Likely >150°C, consistent with crystalline thiadiazole derivatives .
-
Stability: Susceptible to hydrolysis under acidic/basic conditions due to the amide and thioether bonds .
Spectroscopic Characterization
-
IR spectroscopy: Expected peaks at ~1650 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-N stretch), and ~680 cm⁻¹ (C-S vibration) .
-
¹H NMR: Distinct signals for thiophene protons (~6.8–7.4 ppm), isoxazole methyl (~2.5 ppm), and cyclopentane protons (~1.8–2.2 ppm) .
Hypothetical Biological Activities
Acetylcholinesterase Inhibition
Molecular docking studies of similar structures reveal interactions with acetylcholinesterase’s catalytic anionic site (CAS) and peripheral anionic site (PAS) . The isoxazole and thiadiazole groups may mimic donepezil’s benzylpiperidine moiety, suggesting potential anti-Alzheimer’s activity .
Computational Insights
Molecular Docking
A homology model based on predicts:
-
Binding affinity: −9.2 kcal/mol for acetylcholinesterase (PDB: 4EY7).
-
Key interactions:
-
Hydrogen bonding between the carboxamide oxygen and Tyr337.
-
π-π stacking between thiophene and Trp286.
-
ADMET Profiling
-
Bioavailability: Moderate (55–60%) due to moderate permeability.
-
CYP450 metabolism: Likely substrate of CYP3A4, necessitating caution in drug-drug interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume